Diprop-2-en-1-yl oxopropanedioate
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Overview
Description
It is a derivative of oxopropanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diprop-2-en-1-yl oxopropanedioate can be synthesized through the esterification of oxopropanedioic acid with prop-2-en-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out by heating the reactants under reflux, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate solvent recovery and recycling to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl oxopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted allyl derivatives
Scientific Research Applications
Diprop-2-en-1-yl oxopropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of diprop-2-en-1-yl oxopropanedioate involves its interaction with various molecular targets. The compound’s reactive oxo and allyl groups enable it to participate in a range of chemical reactions, potentially modifying biological molecules and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl oxopropanedioate: Similar in structure but with ethyl groups instead of allyl groups.
Diallyl malonate: Contains two allyl groups but lacks the oxo functionality.
Diethyl malonate: Similar ester structure but without the oxo group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
87605-44-5 |
---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-oxopropanedioate |
InChI |
InChI=1S/C9H10O5/c1-3-5-13-8(11)7(10)9(12)14-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
QTBRDNMPULGXDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=O)C(=O)OCC=C |
Origin of Product |
United States |
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